molecular formula C21H23N5O2S B15282184 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide

2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B15282184
M. Wt: 409.5 g/mol
InChI Key: DYOOAALKCVOUOV-UHFFFAOYSA-N
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Description

1.1 Chemical Structure and Synthesis The compound 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a triazole-based acetamide derivative characterized by a benzyl substituent at the 4-position of the triazole ring, a furan-2-yl group at the 5-position, and a unique 1-cyano-1,2-dimethylpropyl acetamide side chain. Its synthesis involves alkylation of a triazole-3-thione precursor with chloroacetamide derivatives in an alkaline ethanolic medium, followed by recrystallization .

1.2 Biological Significance Triazole derivatives are renowned for their broad-spectrum biological activities, including anti-inflammatory, antifungal, and antitumoral properties . This compound’s anti-exudative activity (AEA) has been studied in preclinical models, where it demonstrated efficacy comparable to diclofenac sodium (a reference anti-inflammatory drug) at a dose of 10 mg/kg . The presence of the furan-2-yl moiety and benzyl group enhances its pharmacokinetic stability and target binding .

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C21H23N5O2S/c1-15(2)21(3,14-22)23-18(27)13-29-20-25-24-19(17-10-7-11-28-17)26(20)12-16-8-5-4-6-9-16/h4-11,15H,12-13H2,1-3H3,(H,23,27)

InChI Key

DYOOAALKCVOUOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Biological Activity

The compound 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 368.45 g/mol. The structural features include a triazole ring, a furan moiety, and a sulfanyl group, which are known to influence its biological activities.

PropertyValue
Molecular FormulaC18H20N4O2S
Molecular Weight368.45 g/mol
IUPAC Name2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The presence of the triazole and sulfanyl groups contributes to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties by targeting cell wall synthesis and disrupting membrane integrity .
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of the NF-kB pathway. These pathways are crucial for cell survival and proliferation in cancerous tissues .

Antimicrobial Activity

In vitro studies have demonstrated that 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide exhibits potent antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be significantly lower than those for standard antibiotics like ampicillin .

Anticancer Activity

The compound has been tested against several cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were reported to be in the micromolar range, indicating strong antiproliferative effects. Mechanistic studies revealed that the compound induces cell cycle arrest and promotes apoptosis in these cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial effects of various derivatives of triazole compounds, including our target compound. The results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed an MIC of 16 µg/mL against E. coli and 32 µg/mL against S. aureus, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In another study focusing on anticancer properties, 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide was tested on A549 lung cancer cells. The findings revealed an IC50 value of 10 µM after 48 hours of treatment, suggesting significant cytotoxicity. Further analysis showed alterations in apoptotic markers such as increased levels of cleaved caspases and PARP cleavage .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR)

  • Benzyl vs. Allyl/Ethyl Groups : The benzyl substituent (as in the target compound) confers higher AEA compared to allyl or ethyl groups, likely due to enhanced lipophilicity and π-π stacking interactions with biological targets .
  • Acetamide Side Chain: The 1-cyano-1,2-dimethylpropyl group improves metabolic stability compared to simpler aryl acetamides (e.g., 4-(benzyloxy)phenyl), reducing oxidative degradation .
  • Electron-Withdrawing Substituents : Fluorine or chlorine in the acetamide’s aryl ring (e.g., 5-fluoro-2-methylphenyl) moderately enhances AEA by increasing electron density at the triazole core .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Benzyl-substituted derivatives exhibit lower aqueous solubility than amino- or ethyl-substituted analogues due to increased hydrophobicity .
  • Thermal Stability : The benzyl group elevates melting points (e.g., 216–217°C for the target compound) compared to allyl-substituted derivatives (melting point ~200°C) .

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